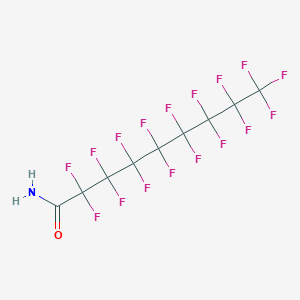

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide

Overview

Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide typically involves the fluorination of nonanamide precursors. One common method is the electrochemical fluorination process, where nonanamide is subjected to electrolysis in the presence of hydrogen fluoride. This process results in the replacement of hydrogen atoms with fluorine atoms, yielding the desired heptadecafluorinated product.

Industrial Production Methods

In industrial settings, large-scale production of this compound is achieved through continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in substitution reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, with temperatures ranging from 25°C to 100°C, and in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these substitution reactions depend on the nucleophile used. For example, reaction with an amine can yield a fluorinated amide, while reaction with a thiol can produce a fluorinated thioether.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Its unique properties make it useful in the study of protein-ligand interactions and as a probe in biochemical assays.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the stability and bioavailability of therapeutic agents.

Industry: It is employed in the production of high-performance materials, such as coatings, lubricants, and sealants, due to its excellent chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the behavior of nearby molecules. This interaction can lead to changes in molecular conformation, stability, and reactivity, making it a valuable tool in various scientific applications.

Comparison with Similar Compounds

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: This compound is similar in structure but contains an epoxide group, which gives it different reactivity and applications.

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic acid: Another highly fluorinated compound, but with a sulfonic acid group, making it more acidic and suitable for different applications.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide stands out due to its amide functional group, which provides unique reactivity and compatibility with various nucleophiles. This makes it particularly versatile in synthetic chemistry and industrial applications.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F17NO/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h(H2,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRZVTLQMRLRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17C(O)NH2, C9H2F17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Nonanamide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895719 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82854-34-0 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.